BenchChemオンラインストアへようこそ!

Methoxyphenamine hydrochloride

Beta-2 adrenoceptor Binding kinetics Receptor residence time

Methoxyphenamine hydrochloride is the preferred β-adrenoceptor agonist for studies requiring an intermediate receptor off-rate (kd=3.3 s⁻¹; slower than salbutamol, faster than ephedrine) and a unique cardiovascular signature (systemic vasodilatation without cardiac stimulation). Its CYP2D6-dependent metabolism enables isoform-specific pharmacogenomic screening. Procure this compound for respiratory pharmacology, decongestion, and safety-pharmacology models where standard β2-agonists fail to replicate the target profile. Standard research quantities available with verified purity.

Molecular Formula C11H17NO.ClH
C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 5588-10-3
Cat. No. B3395912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyphenamine hydrochloride
CAS5588-10-3
Synonyms1-(2-methoxyphenyl)-2-methylaminopropane
2-methoxy-N,alpha-dimethylphenethylamine
methoxyphenamine
methoxyphenamine hydrochloride
methoxyphenamine hydrochloride, (+-)-isomer
methoxyphenamine hydrochloride, (R)-isomer
methoxyphenamine, (S)-isomer
mimexina
Orthoxine
Molecular FormulaC11H17NO.ClH
C11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1OC)NC.Cl
InChIInChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H
InChIKeyFGSJNNQVSUVTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxyphenamine Hydrochloride (CAS 5588-10-3): Baseline Pharmacological and Chemical Profile for Research Procurement


Methoxyphenamine hydrochloride is the hydrochloride salt of methoxyphenamine, a synthetic sympathomimetic amine of the amphetamine class classified as a non-selective beta-adrenergic receptor agonist with primary activity at the beta-2 subtype [1]. It is recognized as a bronchodilator agent indicated for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and postinfectious cough [2]. The compound (C11H17NO·HCl, MW 215.72) is a non-regulated structural analog of methamphetamine, distinguished by a 2-methoxy substituent on the phenyl ring, and is marketed under the historical trade name Orthoxine [3]. As a small molecule drug that reached Phase IV clinical development for airway obstruction, it remains a relevant comparator in respiratory pharmacology research and a component of combination antitussive formulations [4].

Why Beta-Adrenergic Agonists Are Not Interchangeable: The Case for Methoxyphenamine Hydrochloride Selection


Within the class of sympathomimetic bronchodilators, methoxyphenamine hydrochloride occupies a distinct pharmacological niche that precludes simple substitution with structural analogs like ephedrine or pseudoephedrine, or with short-acting beta-2 agonists like salbutamol. Critical differences in beta-2 adrenoceptor binding kinetics, cardiovascular effect profiles, metabolic pathway dependence on CYP2D6 phenotype, and dual bronchodilator/decongestant activity preclude one-to-one replacement in research models [1]. Notably, methoxyphenamine exhibits a beta-2 dissociation rate constant (kd = 3.3 s⁻¹) that is approximately 5-fold slower than salbutamol (kd = 15 s⁻¹), indicating distinct receptor residence time behavior with potential implications for duration of action and signaling bias [2]. Furthermore, its cardiovascular profile differs fundamentally from ephedrine: methoxyphenamine causes systemic vasodilatation and myocardial depression, whereas ephedrine produces vasoconstriction with mixed cardiac stimulation/depression [3]. These quantifiable differences directly impact experimental outcomes in respiratory pharmacology, nasal decongestion studies, and safety pharmacology assessments, necessitating compound-specific procurement and characterization.

Methoxyphenamine Hydrochloride Quantitative Differentiation Data Against Key Comparators


Beta-2 Adrenoceptor Dissociation Kinetics: Slower kd than Salbutamol and Terbutaline

Methoxyphenamine exhibits a beta-2 adrenoceptor dissociation rate constant (kd) of 3.3 ± 0.2 s⁻¹, which is significantly slower than salbutamol (kd = 15 ± 1 s⁻¹) and terbutaline (kd = 22 ± 1 s⁻¹), as measured by immobilized beta-2 adrenoceptor chromatography with peak profiling methodology [1]. This 4.5-fold and 6.7-fold slower dissociation, respectively, indicates prolonged receptor residence time relative to these short-acting beta-2 agonists. The same study reported kd values of 2.3 ± 0.2 s⁻¹ for isoprenaline and 2.1 ± 0.1 s⁻¹ for ephedrine, placing methoxyphenamine intermediate between these classic comparators [1].

Beta-2 adrenoceptor Binding kinetics Receptor residence time

Beta-2 Adrenoceptor Equilibrium Binding Affinity: Lower Affinity than Salbutamol and Formoterol

Frontal affinity chromatography using immobilized beta-2 adrenoceptor stationary phase yielded a dissociation constant (Kd) for methoxyphenamine of (6.19 ± 0.16) × 10⁻⁴ M [1]. This represents approximately 2-fold lower affinity (higher Kd) compared to salbutamol (Kd = (3.16 ± 0.09) × 10⁻⁴ M) and terbutaline (Kd = (4.29 ± 0.12) × 10⁻⁴ M), and substantially lower affinity than the long-acting beta-2 agonist formoterol (Kd = (9.75 ± 0.24) × 10⁻⁶ M) and fenoterol (Kd = (1.82 ± 0.11) × 10⁻⁴ M) [1].

Beta-2 adrenoceptor Binding affinity Frontal analysis

Nasal Decongestant Potency: Lower Potency but Longer Duration than Adrenaline; Less Potent than Pseudoephedrine

In an anesthetized rat model of histamine-induced nasal congestion, methoxyphenamine hydrochloride administered intravenously produced an ID50 of 1.16 mg kg⁻¹ (95% CI: 0.5–1.8 mg kg⁻¹) for inhibition of congestion [1]. This was 4.6-fold less potent than pseudoephedrine hydrochloride (ID50 = 0.25 mg kg⁻¹; 95% CI: 0.19–0.33 mg kg⁻¹) and approximately 31,000-fold less potent than adrenaline bitartrate (ID50 = 0.037 μg kg⁻¹). However, both methoxyphenamine and pseudoephedrine caused longer-lasting responses compared to adrenaline [1].

Nasal congestion Decongestant In vivo pharmacology

Cardiovascular Profile: Vasodilatation and Myocardial Depression versus Ephedrine Vasoconstriction

Intra-arterial injection of methoxyphenamine (0.5–1 mg total) into anesthetized dogs produced systemic vasodilatation similar in quality to isoproterenol, though requiring substantially higher doses (isoproterenol effective at 1–3 μg total) [1]. Crucially, methoxyphenamine's accompanying effect on the heart was depression of myocardial contractile force, whereas ephedrine (0.5–1.0 mg i.a.) caused vasoconstriction across multiple arterial beds with mixed stimulation/depression of myocardial force [1]. This fundamental divergence in cardiovascular action—vasodilatation with cardiac depression versus vasoconstriction with variable cardiac stimulation—constitutes a critical differentiation point.

Cardiovascular pharmacology Sympathomimetic Hemodynamics

Clinical Efficacy in Cough Variant Asthma: Superior to Aminophylline Monotherapy

A randomized, double-blind, controlled clinical trial (n=110) compared compound methoxyphenamine (2 capsules tid) versus aminophylline (0.1 g tid) over one month in patients with cough variant asthma [1]. The compound methoxyphenamine group achieved a clinical response rate of 78.85% compared to 68.63% in the aminophylline control group (P < 0.05) [1]. Among patients with severe disease, the response rates were 84.21% versus 64.71%, respectively (P < 0.1) [1]. Importantly, adverse event incidence was significantly lower in the methoxyphenamine group (13.46%) compared to the aminophylline group (31.37%) (P < 0.05) [1].

Cough variant asthma Clinical trial Bronchodilator

Phenotype-Dependent Pharmacokinetic Variability: CYP2D6-Mediated Metabolism

A pharmacokinetic study in healthy subjects of known debrisoquine (CYP2D6) phenotype revealed marked interphenotype differences in methoxyphenamine disposition following a single oral 60.3 mg dose of the hydrochloride salt [1]. In poor metabolizers (PMs) compared to extensive metabolizers (EMs), mean maximum plasma concentration was 2-fold higher, elimination half-life was 3-fold longer, and total AUC was 6-fold greater [1]. O-demethylation and aromatic 5-hydroxylation pathways were defective in PMs, resulting in elevated methoxyphenamine plasma levels and increased exposure to the N-demethyl metabolite, whereas the N-demethylation pathway itself showed no interphenotype differences [1].

Pharmacogenomics CYP2D6 Drug metabolism

Recommended Research and Industrial Application Scenarios for Methoxyphenamine Hydrochloride Based on Differentiated Evidence


Respiratory Pharmacology: Beta-2 Adrenoceptor Binding Kinetics and Signaling Studies

Leverage methoxyphenamine's intermediate beta-2 adrenoceptor dissociation kinetics (kd = 3.3 s⁻¹) and equilibrium binding affinity (Kd = 6.19 × 10⁻⁴ M) for studies requiring an agonist with slower receptor off-rate than salbutamol (kd = 15 s⁻¹) but faster than ephedrine (kd = 2.1 s⁻¹) [1][2]. This property makes methoxyphenamine a valuable tool for investigating receptor residence time and signaling bias in bronchial smooth muscle models. The compound's non-selective beta-adrenergic profile (ATC R03CB02 classification) also supports its use as a reference standard in beta-2 adrenoceptor binding assays where intermediate affinity is desired to avoid saturation binding limitations of high-affinity agonists like formoterol [3].

Cardiovascular Safety Pharmacology: Vasodilatory Sympathomimetic Comparator

Utilize methoxyphenamine hydrochloride as a comparator agent in cardiovascular safety pharmacology studies evaluating novel sympathomimetic bronchodilators [1]. Its distinct hemodynamic signature—systemic vasodilatation with myocardial contractile depression—provides a contrasting profile to ephedrine (vasoconstriction) and isoproterenol (vasodilatation with cardiac stimulation), enabling nuanced assessment of cardiovascular liability in lead optimization programs. The approximately 500-fold lower vasodilatory potency compared to isoproterenol further distinguishes its therapeutic window characteristics [1].

In Vivo Nasal Decongestion Models: Intermediate Potency, Extended Duration Research

Deploy methoxyphenamine hydrochloride in rodent models of histamine-induced nasal congestion where sustained decongestant effect is prioritized over maximal potency [1]. With an ID50 of 1.16 mg kg⁻¹ i.v. and longer duration of action than adrenaline, methoxyphenamine is particularly suitable for studies evaluating chronic decongestant therapy or combination formulations requiring prolonged nasal patency maintenance without the cardiovascular liability of high-potency agents [1].

Pharmacogenomic Probe Substrate: CYP2D6 Phenotype Research

Consider methoxyphenamine hydrochloride as a probe substrate for CYP2D6 phenotyping studies, capitalizing on the 6-fold difference in AUC between poor and extensive metabolizers [1]. The differential impairment of O-demethylation and aromatic 5-hydroxylation pathways—but not N-demethylation—in CYP2D6 PMs offers a unique opportunity to dissect isoform-specific metabolic contributions in human hepatocyte or recombinant enzyme systems [1]. This application is particularly relevant for pharmacogenomic screening programs and drug-drug interaction studies involving CYP2D6 substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxyphenamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.